molecular formula C16H19ClN2O2 B11324232 3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide

3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide

Cat. No.: B11324232
M. Wt: 306.79 g/mol
InChI Key: STLHTJQITRNVDZ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a dimethylamino group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride, 5-methylfuran-2-carbaldehyde, and dimethylamine.

    Formation of Intermediate: The first step involves the reaction of 3-chlorobenzoyl chloride with 5-methylfuran-2-carbaldehyde in the presence of a base, such as triethylamine, to form an intermediate compound.

    Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with dimethylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is utilized in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar benzamide derivatives and may contribute to its specific applications and mechanisms of action.

Properties

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide

InChI

InChI=1S/C16H19ClN2O2/c1-11-7-8-15(21-11)14(19(2)3)10-18-16(20)12-5-4-6-13(17)9-12/h4-9,14H,10H2,1-3H3,(H,18,20)

InChI Key

STLHTJQITRNVDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC(=CC=C2)Cl)N(C)C

Origin of Product

United States

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